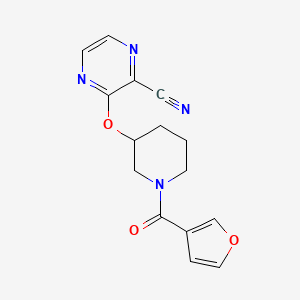

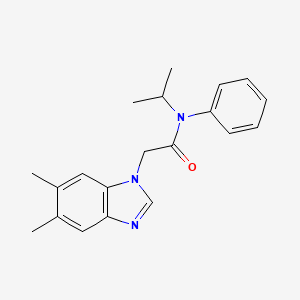

![molecular formula C8H8ClN3O2 B2583259 2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride CAS No. 2093856-68-7](/img/structure/B2583259.png)

2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride” is a chemical compound . It is an off-white solid with a melting point of 131.5°C .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride” has been analyzed in several studies . The compound has been described with IR (KBr, cm −1) ν max: 3368, 2927, 1690, 1597, 1512, 1254, 1184, 1041 .Chemical Reactions Analysis

The chemical reactions involving “2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride” have been studied . The compound has been involved in various synthetic strategies and approaches .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride” have been analyzed . The compound is an off-white solid with a melting point of 131.5°C .Scientific Research Applications

Synthesis Methods and Diversity of Substituents

Pyrazolo[3,4-b]pyridines exhibit a rich diversity of substituents at positions N1, C3, C4, C5, and C6. Researchers have employed various synthetic methods to access these compounds, starting from either preformed pyrazoles or pyridines. The synthesis strategies include cyclization reactions, condensations, and functional group transformations. These versatile synthetic routes enable the creation of structurally diverse pyrazolo[3,4-b]pyridines for further investigation.

a. Androgen Receptor Inhibition: Researchers have explored pyrazolo[3,4-b]pyridines as potential androgen receptor inhibitors. These compounds could play a role in the treatment of conditions related to androgen signaling, such as prostate cancer and other hormone-related disorders.

b. Anticancer Properties: Certain pyrazolo[3,4-b]pyridines exhibit promising anticancer activity. For instance, studies have evaluated their effects on cell migration and invasion, suggesting potential therapeutic applications in cancer treatment .

c. Other Biological Activities: Beyond cancer, investigations have also explored the impact of pyrazolo[3,4-b]pyridines on other biological processes, including enzyme inhibition, receptor modulation, and anti-inflammatory effects.

Future Prospects

Given the extensive structural diversity and potential biological activities, continued research on pyrazolo[3,4-b]pyridines is warranted. Scientists can explore novel synthetic routes, optimize pharmacokinetic properties, and assess their efficacy in preclinical and clinical studies.

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-pyrazolo[3,4-b]pyridin-1-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c12-7(13)5-11-8-6(4-10-11)2-1-3-9-8;/h1-4H,5H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQAXMOWQACAFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N(N=C2)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

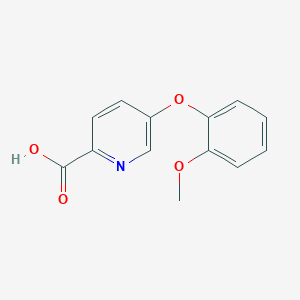

![Tert-butyl 3-[(1,3-thiazol-2-yl)amino]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2583180.png)

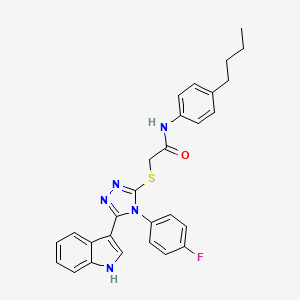

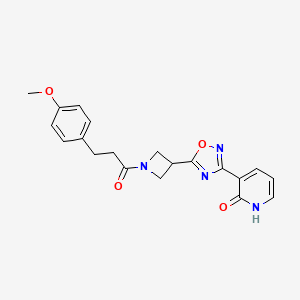

![6-ethyl-1,3-dimethyl-5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2583181.png)

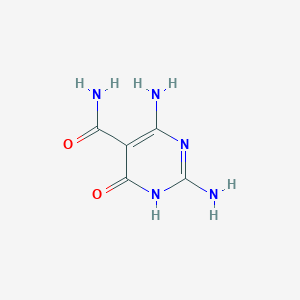

![1-([1]Benzofuro[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2583182.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2583185.png)

![N-(2,4-difluorophenyl)-2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2583186.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(2-methylbutan-2-yl)-1H-pyrrole-2-carboxamide](/img/structure/B2583189.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2583195.png)

![N-(cyanomethyl)-3-[(Z)-2-methylpent-2-enoyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2583197.png)